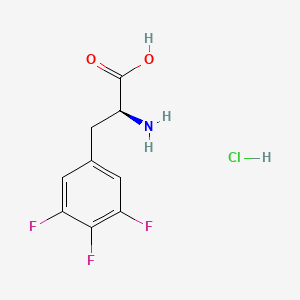
Methyl (S)-2,4-dihydroxybutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-2,4-dihydroxybutanoate is an organic compound that belongs to the class of esters It is derived from butanoic acid and contains two hydroxyl groups at the 2nd and 4th positions of the carbon chain
准备方法
Synthetic Routes and Reaction Conditions
Methyl (S)-2,4-dihydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of (S)-2,4-dihydroxybutanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Another method involves the use of Grignard reagents, where the corresponding halide reacts with magnesium to form the Grignard reagent, which then reacts with an ester to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
化学反应分析
Types of Reactions
Methyl (S)-2,4-dihydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or other substituted derivatives.
科学研究应用
Methyl (S)-2,4-dihydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a flavoring agent in the food industry
作用机制
The mechanism of action of methyl (S)-2,4-dihydroxybutanoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways .
相似化合物的比较
Similar Compounds
Methyl 2,4-dihydroxybenzoate: Similar structure but with a benzene ring.
Ethyl (S)-2,4-dihydroxybutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2,4-dihydroxy-3-methylbutanoate: Similar structure but with an additional methyl group on the carbon chain.
Uniqueness
Methyl (S)-2,4-dihydroxybutanoate is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for targeted applications in synthesis and research .
属性
分子式 |
C5H10O4 |
|---|---|
分子量 |
134.13 g/mol |
IUPAC 名称 |
methyl (2S)-2,4-dihydroxybutanoate |
InChI |
InChI=1S/C5H10O4/c1-9-5(8)4(7)2-3-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1 |
InChI 键 |
LNXUMIDZVKXVER-BYPYZUCNSA-N |
手性 SMILES |
COC(=O)[C@H](CCO)O |
规范 SMILES |
COC(=O)C(CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


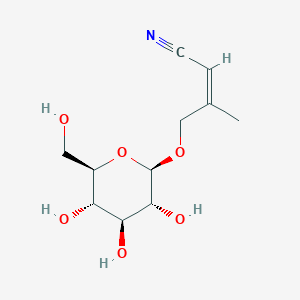

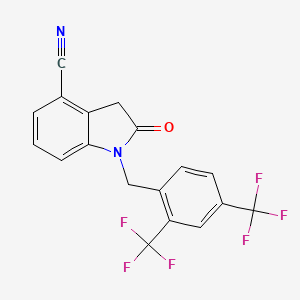
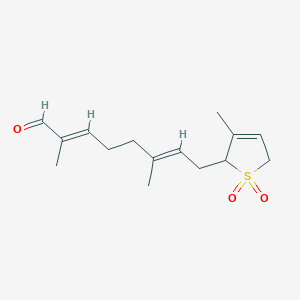
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
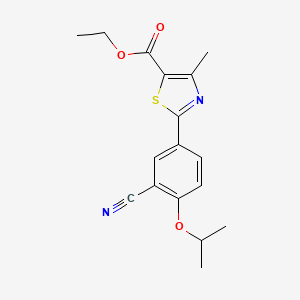
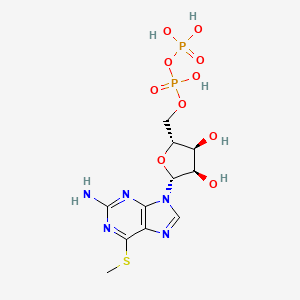

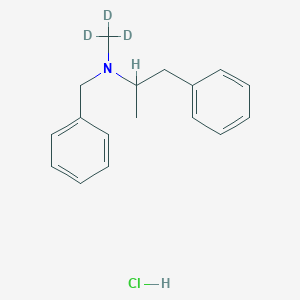
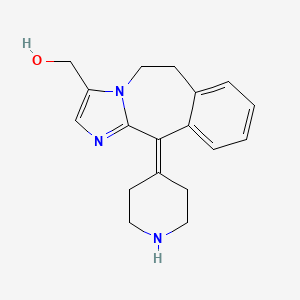
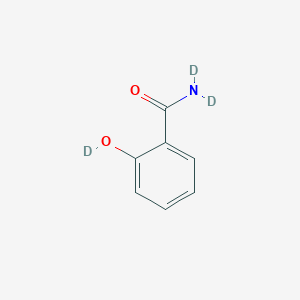

![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
